molecular formula C14H14N4O2 B2996786 2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1152964-57-2

2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B2996786
CAS No.: 1152964-57-2
M. Wt: 270.292
InChI Key: NLWJQEDAUNGOFW-UHFFFAOYSA-N
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Description

2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.292. The purity is usually 95%.
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Biological Activity

2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS Number: 936940-34-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrazole moiety linked to a benzodiazole structure through an acetic acid group. Its molecular formula is C14H14N4O2C_{14}H_{14}N_4O_2 with a molecular weight of 270.29 g/mol. The structural formula can be represented as follows:

Structure C14H14N4O2\text{Structure }\quad \text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2

Anticancer Activity

Research indicates that compounds containing the pyrazole and benzodiazole frameworks exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound was tested against human breast cancer cells (MCF-7) and showed promising results in reducing cell viability through mechanisms involving the modulation of apoptotic pathways .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and chronic inflammatory conditions. The compound has shown potential in reducing inflammatory markers in cell culture studies. Specifically, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activity of this compound is thought to be mediated through several pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, which prevents further proliferation.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses, thus reducing inflammation .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Breast Cancer Study : A recent study assessed the effect of this compound on MCF-7 cells, revealing a significant decrease in cell proliferation by approximately 50% at a concentration of 25 µM after 48 hours .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited comparable activity to ampicillin against S. aureus, suggesting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

2-[2-(1,5-dimethylpyrazol-4-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-10(7-15-17(9)2)14-16-11-5-3-4-6-12(11)18(14)8-13(19)20/h3-7H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWJQEDAUNGOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.